molecular formula C5H3F3N2 B047934 2-(Trifluoromethyl)pyrimidine CAS No. 116470-67-8

2-(Trifluoromethyl)pyrimidine

Cat. No. B047934
CAS RN: 116470-67-8
M. Wt: 148.09 g/mol
InChI Key: BQDJLAWUTBCDHK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(Trifluoromethyl)pyrimidine and its derivatives involves multiple strategies, including the reaction of 3-trifluoromethylsulfonyloxy-1-hexeniminium triflate with aliphatic nitrile or benzonitrile, leading to pyrimidinediium bis(triflates), which can be deprotonated to yield the desired pyrimidines (Rahm & Maas, 1996). Other approaches involve the cyclization of 4-alkoxyvinyl trifluoro(chloro)methyl ketones with 2-aminobenzimidazole to produce novel 2-(trifluoromethyl)pyrimido[1,2-a]benzimidazoles (Zanatta et al., 2006).

Molecular Structure Analysis

The molecular structure of this compound derivatives is characterized by significant differences in bond lengths, especially between mono- and diprotonated forms, as revealed by X-ray crystal structure determination (Rahm & Maas, 1996). Structural identification studies have also been conducted on pyrimidine derivatives formed from specific nucleoside reactions, providing insights into their complex molecular arrangements (Kriek & Westra, 1980).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including one-pot syntheses leading to fluorinated 2-amino-pyrimidine-N-oxides and competing pathways in side-chain rearrangements (Buscemi et al., 2006). The reactivity and pathways depend significantly on the presence of the trifluoromethyl group, affecting product distribution.

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility and crystalline structure, are influenced by their molecular configurations and substituents. The crystal structures and aromatic character of certain derivatives have been determined, providing valuable information on their stability and reactivity (Amaral et al., 2010).

Chemical Properties Analysis

The chemical properties of this compound derivatives are diverse, with studies highlighting their potential as inhibitors of specific biological pathways (Palanki et al., 2000), as well as their roles in forming novel polyimides with unique thermal and optical properties (Madhra et al., 2002).

Scientific Research Applications

  • Antigene Strategies : A study by Torigoe et al. (2001) showed that the 2′,4′-BNA modification of triplex-forming oligonucleotide (TFO), which involves pyrimidine, significantly enhances triplex formation at physiological pH, improving the potential for therapeutic applications of antigene strategies in vivo (Torigoe et al., 2001).

  • Antitumor Activity : Song et al. (2014) found that novel 2-trifluoromethylthieno[2,3-d]pyrimidine derivatives exhibit excellent antitumor activity against MCF-7 and HepG2 cancer cells, with certain compounds showing higher activity than gefitinib, a known cancer treatment drug (Song et al., 2014).

  • Bioavailability Enhancement : Research by Palanki et al. (2000) demonstrated that the 2-methyl analogue of a pyrimidine-based compound showed comparable in vitro activity and improved gastrointestinal permeability, indicating potential as an oral bioavailability enhancer for specific inhibitors (Palanki et al., 2000).

  • Antibacterial and Anticancer Properties : Pinheiro et al. (2020) reported that [1,2,4]triazolo[1,5-a]pyrimidines (TPs) display potential as antibacterial, antifungal, antiviral, antiparasitic, and anticancer compounds in agriculture and medicinal chemistry (Pinheiro et al., 2020).

  • Antimicrobial and Anticancer Activity : A study by Al-Bogami et al. (2018) indicated that novel fused pyrimidine derivatives possessing a trifluoromethyl moiety show promising antimicrobial and anticancer activity, with a pronounced inhibitory effect on cell growth (Al-Bogami et al., 2018).

  • Photographic Emulsion Stabilization : Fischer (2010) noted the importance of S-triazolo[1,5-a]pyrimidines as stabilizers for photographic silver halide emulsions, also used in pharmaceutical and agrochemical applications (Fischer, 2010).

properties

IUPAC Name

2-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F3N2/c6-5(7,8)4-9-2-1-3-10-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQDJLAWUTBCDHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60554190
Record name 2-(Trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60554190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

116470-67-8
Record name 2-(Trifluoromethyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116470-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60554190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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